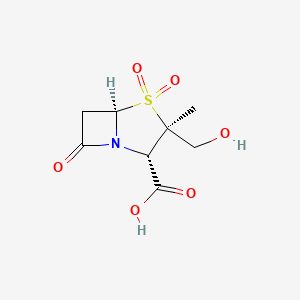
(2S,3R,5R)-3-(hydroxymethyl)-3-methyl-4,4,7-trioxo-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,5R)-3-(hydroxymethyl)-3-methyl-4,4,7-trioxo-4 is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5R)-3-(hydroxymethyl)-3-methyl-4,4,7-trioxo-4 typically involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,5R)-3-(hydroxymethyl)-3-methyl-4,4,7-trioxo-4 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products can include various derivatives and analogs with different chemical and physical properties.
Scientific Research Applications
(2S,3R,5R)-3-(hydroxymethyl)-3-methyl-4,4,7-trioxo-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3R,5R)-3-(hydroxymethyl)-3-methyl-4,4,7-trioxo-4 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3R,5R)-3-(hydroxymethyl)-3-methyl-4,4,7-trioxo-4 include other organic molecules with similar functional groups and structural features. These compounds may have comparable chemical properties and applications.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry, which can result in unique chemical and biological properties.
Properties
Molecular Formula |
C8H11NO6S |
|---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
(2S,3R,5R)-3-(hydroxymethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO6S/c1-8(3-10)6(7(12)13)9-4(11)2-5(9)16(8,14)15/h5-6,10H,2-3H2,1H3,(H,12,13)/t5-,6+,8+/m1/s1 |
InChI Key |
RABYNCJYHSXOAS-CHKWXVPMSA-N |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CO |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



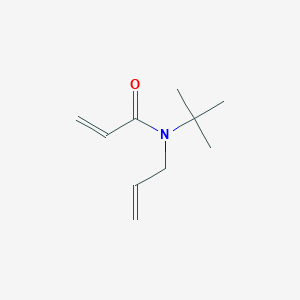
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)
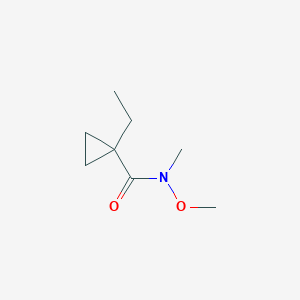
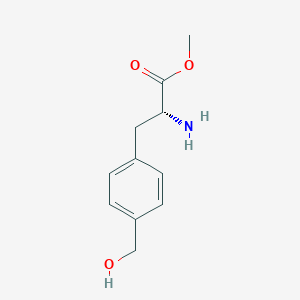
![9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)
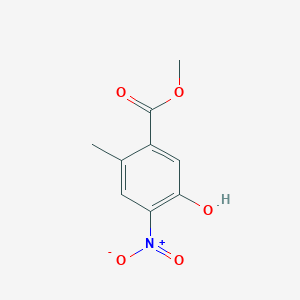
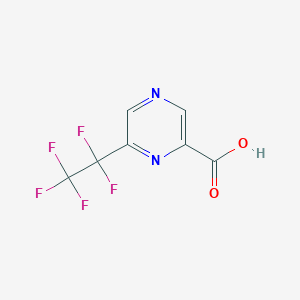
![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
![6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760977.png)
![4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol](/img/structure/B11760983.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760989.png)
